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Compound of Interest

Compound Name:

2-[[(2,4-

Dichlorophenyl)thio]methyl]-

oxirane

CAS No.: 122451-09-6

Cat. No.: B2619009

Get Quote

CAS: 122451-09-6 Formula: C

H

Cl

OS Molecular Weight: 235.13 g/mol Synonyms: ((2,4-Dichlorophenyl)thio)methyloxirane; 2,4-
Dichlorophenyl glycidyl sulfide.

Executive Summary
2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane is a high-value electrophilic building block

primarily utilized in medicinal chemistry for the development of azole antifungals. Structurally, it

serves as a bio-isostere to the glycidyl ether intermediates used in the synthesis of Miconazole

and Econazole. By replacing the ether oxygen with a sulfur atom (thioether), researchers can

modulate the lipophilicity (LogP) and metabolic stability of the final active pharmaceutical

ingredient (API).
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This guide details the synthesis, reactivity, and application of this compound, focusing on its

role as a precursor for

-hydroxy sulfide pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3]
The molecule features a reactive oxirane (epoxide) ring linked via a methylene bridge to a 2,4-

dichlorothiophenol moiety. The electron-withdrawing chlorine atoms on the phenyl ring increase

the lipophilicity and metabolic resistance of downstream derivatives.

Table 1: Physicochemical Properties
Property Value Context

Appearance Colorless to pale yellow liquid
May darken upon oxidation

(sulfoxide formation).

Boiling Point ~330°C (Predicted)
High boiling point due to

molecular weight/polarity.

Density 1.42 ± 0.1 g/cm³
Denser than water; facilitates

phase separation.

LogP ~3.8 (Predicted)
Highly lipophilic; ideal for

membrane permeation studies.

Reactivity Electrophilic (Epoxide)
Susceptible to nucleophilic

attack (amines, azoles, thiols).

Storage 2–8°C, Inert Atmosphere

Moisture sensitive (hydrolysis

to diol); Air sensitive (S-

oxidation).

Synthetic Pathways & Mechanism
The synthesis of CAS 122451-09-6 typically involves the S-alkylation of 2,4-dichlorothiophenol

with epichlorohydrin. This reaction requires careful control of pH and temperature to favor the

formation of the glycidyl sulfide over the polymerized byproduct or the chlorohydrin

intermediate.
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Protocol: Phase-Transfer Catalyzed Synthesis
Reagents:

2,4-Dichlorothiophenol (1.0 eq)

Epichlorohydrin (Excess, 3.0–5.0 eq to prevent polymerization)

Potassium Carbonate (

) or Sodium Hydroxide (NaOH)

Catalyst: Tetrabutylammonium bromide (TBAB) (1-3 mol%)

Solvent: Toluene or neat (using excess epichlorohydrin as solvent)

Step-by-Step Methodology:

Preparation: Charge the reaction vessel with 2,4-dichlorothiophenol and TBAB in toluene

under

atmosphere.

Base Addition: Add finely powdered

. Cool the mixture to 0–5°C.

Alkylation: Add Epichlorohydrin dropwise over 60 minutes. Critical: The reaction is

exothermic. Maintain temperature <10°C to prevent uncontrolled ring opening.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor by TLC (Hexane:EtOAc 8:2).

Workup: Filter off inorganic salts. Wash the organic filtrate with water (2x) and brine (1x).

Purification: Concentrate under reduced pressure. The excess epichlorohydrin is removed

via vacuum distillation. The crude oil can be purified via column chromatography (Silica gel)

if high purity (>98%) is required.
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Mechanistic Insight: The "Ring-Opening/Ring-Closing"
Sequence
Contrary to direct

displacement of the chloride, the reaction proceeds via an initial attack of the thiophenolate
anion on the epoxide ring (the most electrophilic site), followed by an intramolecular
displacement of the chloride to re-form the epoxide.

2,4-Dichlorothiophenol

Thiophenolate Anion
(Nucleophile)

Deprotonation

Base (NaOH/K2CO3) Intermediate:
Chlorohydrin Sulfide

Attack on Epoxide Ring
(Regioselective)

Epichlorohydrin

Product:
Glycidyl Sulfide

(CAS 122451-09-6)

Intramolecular SN2
(Ring Closure - HCl elimination)

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the synthesis of 2-[[(2,4-Dichlorophenyl)thio]methyl]-
oxirane via nucleophilic epoxide opening and subsequent ring closure.

Reactivity & Applications in Drug Design[4]
The core utility of CAS 122451-09-6 lies in its ability to undergo regioselective ring opening with

nitrogen nucleophiles, specifically azoles (imidazole, 1,2,4-triazole). This reaction generates the

-hydroxy sulfide scaffold, a potent pharmacophore in antifungal research.

Target Application: Synthesis of Thio-Azole Antifungals
Replacing the ether linkage of Miconazole with a thioether linkage alters the electronic

distribution and hydrogen bonding potential of the hydroxyl group formed upon ring opening.

Experimental Workflow (Azole Coupling):

Reagents: CAS 122451-09-6 (1.0 eq), Imidazole (1.2 eq), Base (

), Solvent (DMF or Acetonitrile).
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Conditions: Heat at 80–100°C for 12–24 hours.

Outcome: The imidazole nitrogen attacks the less hindered carbon of the epoxide, yielding 1-

(2,4-dichlorophenylthio)-3-(1H-imidazol-1-yl)propan-2-ol.

CAS 122451-09-6
(Electrophile)

Transition State
(Nu attack at terminal C)

+ Azole / Heat

Imidazole / Triazole
(Nucleophile)

Beta-Hydroxy Sulfide Scaffold
(Antifungal Pharmacophore)

Ring Opening

Click to download full resolution via product page

Figure 2: Reaction workflow for converting the epoxide intermediate into bioactive azole

derivatives.

Analytical Characterization
To validate the integrity of CAS 122451-09-6, researchers should focus on the preservation of

the epoxide ring signals in NMR and the absence of thiol oxidation products.

1H NMR (CDCl

, 400 MHz):

Aromatic Region:

7.1–7.4 ppm (m, 3H, 2,4-dichlorophenyl).

Epoxide Ring: Distinct multiplets at
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2.5–2.8 ppm (terminal

) and

3.1–3.2 ppm (methine

).

S-CH

: Doublet of doublets around

2.9–3.1 ppm. Note: Disappearance of the thiol proton (

3.5-4.0 ppm) confirms S-alkylation.

Mass Spectrometry (ESI+):

Expect

peak at 235/237/239 (characteristic

isotope pattern: 9:6:1).

Safety & Handling (E-E-A-T)
Epoxide Hazard: As an alkylating agent, this compound is a potential mutagen. All handling

must occur in a fume hood with double nitrile gloves.

Thioether Odor: While less volatile than low-MW thiols, the precursor (2,4-

dichlorothiophenol) has a potent, disagreeable stench. Bleach (sodium hypochlorite) should

be available to quench any spills by oxidizing the sulfur species.

Storage: Store under Argon at 4°C. Epoxides can slowly hydrolyze to diols in the presence of

atmospheric moisture, rendering the material inactive for nucleophilic substitution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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